molecular formula C16H18ClN3O B2568559 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide CAS No. 1448050-69-8

2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide

Cat. No.: B2568559
CAS No.: 1448050-69-8
M. Wt: 303.79
InChI Key: CNQBSGCKZNEOTD-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide is a synthetic pyrazole-based acetamide derivative intended for non-human research applications. Compounds within this chemical class have garnered significant interest in medicinal chemistry for their diverse biological activities. Pyrazole derivatives are frequently investigated as core structures in the development of novel therapeutic agents, with documented activities including antitumor , antioxidant, and anti-inflammatory effects . The molecular architecture of this compound, which features a chlorophenyl moiety linked to a cyclopropyl-pyrazole methylacetamide group, is characteristic of scaffolds designed to modulate specific biological targets. The primary research value of this compound lies in its potential as an intermediate or lead structure in drug discovery programs. Structurally related acetamide-pyrazole compounds have been identified as potent and selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders . Other closely related pyrazole-acetamide derivatives have also been explored for their antitumor properties, demonstrating the potential of this chemotype in oncology research . Furthermore, recent studies on pyrazole compounds highlight their promising mechanism of action in mitigating oxidative stress by strongly inhibiting superoxide anion production, lipid peroxidation, and NADPH oxidase activity . Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic properties, and efficacy in relevant biological models. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-20-15(11-6-7-11)9-13(19-20)10-18-16(21)8-12-4-2-3-5-14(12)17/h2-5,9,11H,6-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQBSGCKZNEOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CC2=CC=CC=C2Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted pyrazole.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide exhibit significant anticancer properties. For example, derivatives of pyrazolo compounds have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. A study demonstrated that these compounds can induce apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. In silico studies have indicated that similar pyrazole derivatives may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds have revealed effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL . Such findings highlight the potential for developing new antimicrobial agents based on this compound's structure.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, which is crucial for managing neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis as evidenced by flow cytometry assays.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study, molecular docking simulations were performed to assess the binding affinity of the compound to COX enzymes. The results suggested a high binding affinity, indicating that this compound could effectively inhibit COX-mediated pathways, thus providing a basis for further experimental validation .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Substituent Comparison
Compound Name Phenyl Substituent Pyrazole Substituents Additional Functional Groups Reference
2-(2-Chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide 2-Chloro 5-Cyclopropyl, 1-Methyl None Target
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chloro 3-Cyano, 1-(4-chlorophenyl) Cyano
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide 2-Fluoro 5-Cyclopropyl, 3-Trifluoromethyl Trifluoromethyl
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) 2,6-Dimethyl 1H-Pyrazol-1-ylmethyl None

Key Observations :

  • The target compound’s 2-chlorophenyl group distinguishes it from analogues with para-substituted chlorophenyl (e.g., 4-chloro in ) or fluorophenyl groups (e.g., 2-fluoro in ).
  • The cyclopropyl substituent on the pyrazole ring is unique compared to cyano () or trifluoromethyl () groups, which may influence steric bulk and electronic properties.

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å) Hydrogen Bonding Motif Reference
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pna21 a=18.493, b=13.815, c=5.060 N–H⋯O (dimer formation)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide N/A N/A R₂²(10) dimer via N–H⋯O
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N/A N/A R₂²(8) chain via N–H⋯N

Key Observations :

  • The orthorhombic Pna21 space group observed in suggests distinct packing efficiencies compared to monoclinic or triclinic systems.
  • Hydrogen bonding motifs like R₂²(10) () or R₂²(8) () contribute to stability and solubility differences.

Key Observations :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to methyl or cyano substituents .

Biological Activity

2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3O2C_{17}H_{21}N_{3}O_{2}, with a molecular weight of approximately 299.374 g/mol. The structural characteristics include a chlorophenyl group and a cyclopropyl-substituted pyrazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H21N3O2C_{17}H_{21}N_{3}O_{2}
Molecular Weight299.374 g/mol
Purity≥ 95%

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Anticonvulsant Activity : Some pyrazole derivatives have shown effectiveness in animal models for epilepsy, potentially through modulation of neurotransmitter systems like GABA and glutamate .
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the presence of specific functional groups can enhance anti-cancer properties .
  • Antimicrobial Properties : Compounds with chlorophenyl groups are often evaluated for their antibacterial and antifungal activities, showing promise against resistant strains .

1. Anticonvulsant Activity

A study on structurally related pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly enhance anticonvulsant properties. The compound exhibited a median effective dose (ED50) comparable to established anticonvulsants in animal models, indicating its potential as a therapeutic agent for seizure disorders.

2. Antitumor Efficacy

In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as A-431 (epidermoid carcinoma) and U251 (glioblastoma). The IC50 values were recorded at sub-micromolar concentrations, suggesting strong anti-cancer activity. Structure-activity relationship (SAR) studies indicated that the presence of the cyclopropyl group enhances interaction with cellular targets involved in apoptosis pathways .

3. Antimicrobial Studies

The antimicrobial efficacy of similar compounds was assessed using the agar diffusion method against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with chlorophenyl groups displayed notable antibacterial activity, highlighting their potential in developing new antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED50 comparable to existing drugs
AntitumorIC50 < 1 µg/mL against A-431 and U251 cell lines
AntimicrobialSignificant inhibition of bacterial growth

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